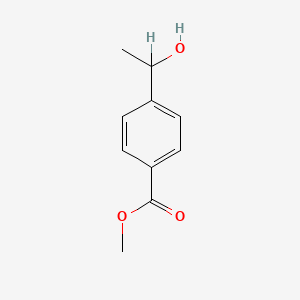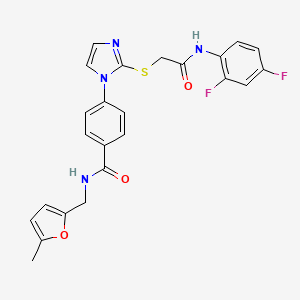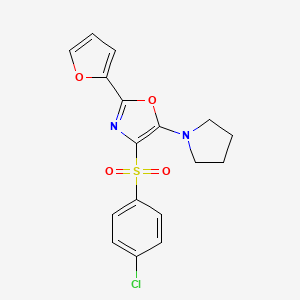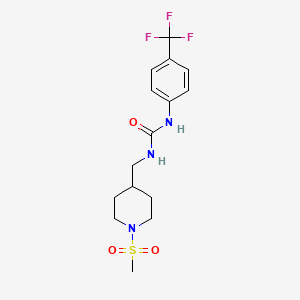
Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate” is a complex organic molecule that contains several functional groups. These include an ethyl group, a chlorobenzamido group, a thiocyanato group, and a carboxylate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzene ring in the chlorobenzamido group suggests aromaticity. The thiocyanato group could introduce some interesting electronic effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzamido group could participate in nucleophilic substitution reactions, while the carboxylate group could be involved in esterification or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have been actively exploring the synthesis of novel thiophene derivatives due to their promising biological activities. For instance, the synthesis and structure elucidation of various thiophene and benzothiophene derivatives were conducted to evaluate their cytotoxic activities against cancer cell lines, demonstrating the potential anti-proliferative activity of these compounds (Mohareb, Abdallah, Helal, & Shaloof, 2016). Another study focused on synthesizing a series of new Thieno[2,3-d]Pyrimidines, indicating their significant inhibitory activities against various plants, suggesting their use in agricultural applications (Wang, Zheng, Liu, & Chen, 2010).
Antimicrobial and Antiviral Activities
Several research efforts have been directed towards synthesizing thiophene derivatives to investigate their antimicrobial and antiviral properties. For example, certain mercapto-and aminopyrimidine derivatives were synthesized and evaluated as potential antimicrobial agents, revealing the effectiveness of these compounds against pathogenic microorganisms (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990). Another study synthesized dihydropyridine analogs, exhibiting potent antioxidant activities and suggesting their potential in treating diseases associated with oxidative stress (Sudhana & Jangampalli Adi, 2019).
Fluorescence and Dyeing Applications
The fluorescent properties of thiophene derivatives have been explored for potential applications in bioimaging and diagnostics. A study designed a fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, showcasing its utility in the rapid, sensitive, and selective detection of biothiols in living cells (Wang, Zhu, Jiang, Hua, Na, & Li, 2017). Additionally, novel heterocyclic disperse dyes with a thiophene moiety were synthesized for dyeing polyester fibers, highlighting the versatility of thiophene derivatives in textile applications (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-[(3-chlorobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-3-22-16(21)13-9(2)12(23-8-18)15(24-13)19-14(20)10-5-4-6-11(17)7-10/h4-7H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHKZSVUQRHFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)Cl)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine](/img/structure/B2928750.png)
![1-(3-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2928752.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)
![methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2928757.png)


![N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2928762.png)



![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2928768.png)

![2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2928771.png)